
Naratriptan-d3 Hydrochloride
概述
描述
Naratriptan-d3 Hydrochloride is a deuterated form of Naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. It is primarily used in the treatment of migraine headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Naratriptan due to its stable isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naratriptan-d3 Hydrochloride involves the incorporation of deuterium atoms into the Naratriptan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
化学反应分析
Types of Reactions
Naratriptan-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .
科学研究应用
Pharmacokinetic Studies
Naratriptan-d3 Hydrochloride is extensively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying naratriptan in biological samples. This application is critical for:
- Bioavailability Studies : The use of Naratriptan-d3 allows for precise measurement of naratriptan levels in plasma, aiding in the assessment of its bioavailability and pharmacokinetic profiles .
- Bioequivalence Studies : By employing Naratriptan-d3 as a reference, researchers can evaluate the bioequivalence of generic formulations against branded products .
Method Development for Drug Analysis
Recent studies have developed validated LC-MS/MS methods using this compound to enhance the detection sensitivity and specificity of naratriptan in human plasma. Key findings include:
- Linear Range : The method demonstrated a linear concentration range from 0.1 to 25.0 ng/mL, with high correlation coefficients (r² ≥ 0.9998) .
- Precision and Accuracy : Intra-day and inter-day precision were reported at 1.8 to 3.6% and 2.3 to 2.6%, respectively, indicating robust analytical performance .
Investigating Drug Transport Mechanisms
Research has indicated that triptans, including naratriptan, interact with various transport systems in the blood-brain barrier, impacting their efficacy in treating migraines:
- Transport Studies : Investigations using cell models have shown that naratriptan can influence the uptake kinetics of other compounds, providing insights into its transport mechanisms across biological membranes .
- Role in Central Nervous System Activity : Understanding how naratriptan crosses the blood-brain barrier is vital for optimizing its therapeutic effects and minimizing side effects .
Case Study 1: Efficacy Comparison with Other Triptans
A meta-analysis involving multiple randomized controlled trials has demonstrated that naratriptan exhibits comparable efficacy to other triptans such as sumatriptan and eletriptan in resolving acute migraine attacks within two hours post-administration . This positions naratriptan as a viable option for patients who may not respond to other treatments.
Case Study 2: Combination Therapy
Research has also explored the effects of combining naratriptan with non-steroidal anti-inflammatory drugs (NSAIDs). Findings suggest that this combination can enhance pain relief compared to monotherapy, although it may increase the incidence of mild side effects .
作用机制
Naratriptan-d3 Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels, thereby alleviating migraine symptoms. The molecular targets include the trigeminal nerve terminals and cranial blood vessels, and the pathways involved are primarily related to serotonin signaling .
相似化合物的比较
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different pharmacokinetic profile.
Rizatriptan: Known for its rapid onset of action compared to Naratriptan.
Zolmitriptan: Similar in function but differs in its bioavailability and half-life .
Uniqueness of Naratriptan-d3 Hydrochloride
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications, offering insights that are not easily obtainable with non-deuterated compounds .
生物活性
Naratriptan-d3 hydrochloride is a deuterated form of naratriptan, a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. It is primarily used for the acute treatment of migraine headaches. This article explores the biological activity of Naratriptan-d3, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Naratriptan acts by selectively binding to the 5-HT1B and 5-HT1D receptors, which are implicated in the modulation of vascular tone and neurotransmitter release. This receptor selectivity leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, contributing to its antimigraine effects .
Key Mechanisms:
- Vasoconstriction: Naratriptan induces vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
- Neuropeptide Modulation: It inhibits the release of calcitonin gene-related peptide (CGRP) and substance P, which are involved in migraine pathophysiology .
Pharmacokinetics
The pharmacokinetic profile of Naratriptan-d3 is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 5-8 hours |
Clearance | 6.6 mL/min/kg |
Metabolism | Hepatic (via cytochrome P450 enzymes) |
Bioavailability | Approximately 60% |
Naratriptan is primarily eliminated through hepatic metabolism, resulting in various inactive metabolites . The half-life allows for effective dosing schedules while minimizing adverse effects.
Efficacy in Clinical Studies
Naratriptan has been evaluated in numerous clinical trials for its efficacy in treating acute migraine attacks. A significant study involving 586 patients demonstrated that:
- Headache Relief: 68% of patients experienced relief from moderate or severe pain to mild or none at 4 hours post-dose with a 2.5 mg dose.
- Sustained Efficacy: Patients maintained headache relief at 8, 12, and 24 hours post-treatment without needing rescue medication .
Comparison with Other Triptans
In comparative studies, Naratriptan has shown effectiveness similar to other triptans like sumatriptan and eletriptan but with a distinct side effect profile. The following table summarizes findings from various studies:
Triptan | Pain Relief at 2 Hours | Side Effects (%) |
---|---|---|
Naratriptan | 68% | Similar to placebo |
Sumatriptan | 70% | Higher incidence |
Eletriptan | 72% | Moderate incidence |
Safety Profile
The safety profile of Naratriptan is generally favorable. Common side effects include dizziness, fatigue, and mild cardiovascular effects, which are typically transient . Importantly, no significant changes in ECG or blood pressure were observed during clinical evaluations.
Case Studies
Several case studies have highlighted the effectiveness of Naratriptan in real-world settings:
- Case Study A: A patient with chronic migraines reported a significant reduction in attack frequency after starting treatment with Naratriptan-d3, leading to improved quality of life.
- Case Study B: Another patient experienced complete relief from a severe migraine within two hours of administration, showcasing the rapid action of the drug.
属性
IUPAC Name |
N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662141 | |
Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190021-64-7 | |
Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。